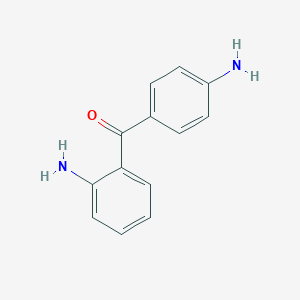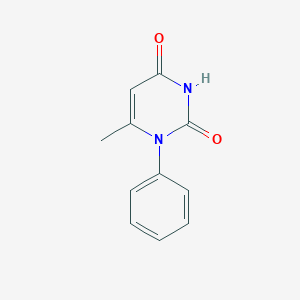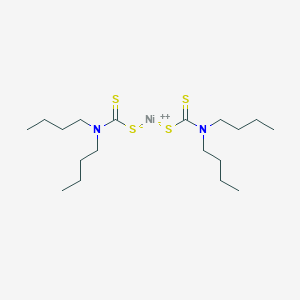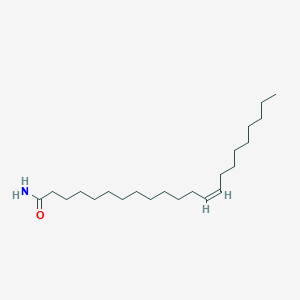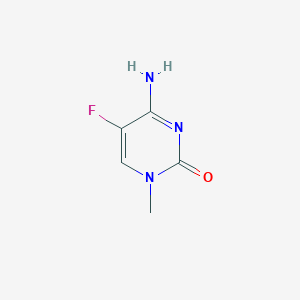
4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one
概要
説明
4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one: is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the formation of nucleic acids. The presence of an amino group at the 4-position, a fluorine atom at the 5-position, and a methyl group at the 1-position makes this compound unique and potentially useful in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-amino-5-fluoro-1-methylpyrimidine with a suitable oxidizing agent can yield the desired compound. The reaction conditions typically involve:
Temperature: Moderate to high temperatures (e.g., 80-150°C)
Solvent: Polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
Catalyst: Metal catalysts like palladium or copper may be used to facilitate the reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial methods often incorporate:
Automated Reactors: For precise control of reaction conditions
Purification Techniques: Such as crystallization or chromatography to obtain high-purity product
化学反応の分析
Types of Reactions
4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives
Reduction: The fluorine atom can be reduced to form hydrogenated derivatives
Substitution: The fluorine atom can be substituted with other functional groups such as hydroxyl or alkyl groups
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Alkyl halides, hydroxylamine
Major Products
Oxidation Products: Nitro derivatives
Reduction Products: Hydrogenated derivatives
Substitution Products: Hydroxyl or alkyl-substituted derivatives
科学的研究の応用
4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Studied for its potential role in enzyme inhibition and interaction with nucleic acids
Medicine: Investigated for its potential as an antiviral or anticancer agent
Industry: Utilized in the development of specialty chemicals and materials
作用機序
The mechanism of action of 4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or nucleic acids, thereby inhibiting their function. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit key enzymes involved in metabolic pathways
Nucleic Acid Interaction: The compound can intercalate with DNA or RNA, affecting their replication and transcription
類似化合物との比較
Similar Compounds
- 4-amino-5-chloro-1-methylpyrimidin-2(1H)-one
- 4-amino-5-bromo-1-methylpyrimidin-2(1H)-one
- 4-amino-5-iodo-1-methylpyrimidin-2(1H)-one
Uniqueness
4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
特性
IUPAC Name |
4-amino-5-fluoro-1-methylpyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FN3O/c1-9-2-3(6)4(7)8-5(9)10/h2H,1H3,(H2,7,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOOHYFUDJATBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=NC1=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90935110 | |
| Record name | 5-Fluoro-4-imino-1-methyl-1,4-dihydropyrimidin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90935110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155-15-7 | |
| Record name | NSC80844 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80844 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Fluoro-4-imino-1-methyl-1,4-dihydropyrimidin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90935110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


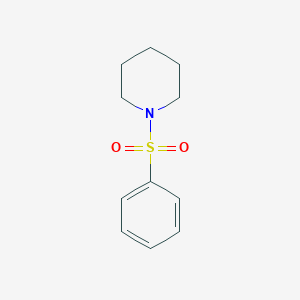
![1-Azaspiro[4.5]decane](/img/structure/B86638.png)
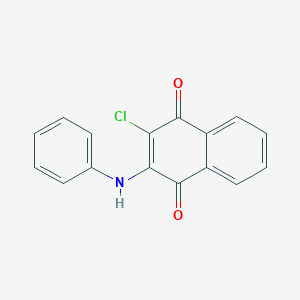
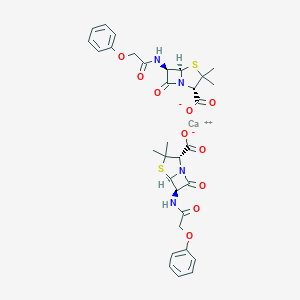


![2-Methyl-2-[2-[2-[(2-methylpropan-2-yl)oxy]ethoxy]ethoxy]propane](/img/structure/B86647.png)

